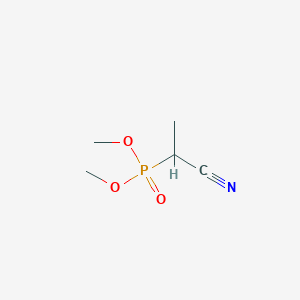
Dimethyl (1-cyanoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-cyanoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyanoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (1-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 1-bromo-2-cyanoethane under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (1-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phosphonate group can participate in substitution reactions, where the dimethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Dimethyl (1-cyanoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (1-cyanoethyl)phosphonate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The phosphonate group can act as a nucleophile, participating in reactions that form new carbon-phosphorus bonds. The cyano group can also undergo transformations, contributing to the compound’s versatility in chemical reactions .
Comparison with Similar Compounds
- Dimethyl phosphonate
- Diethyl (1-cyanoethyl)phosphonate
- Dimethyl methylphosphonate
Comparison: Dimethyl (1-cyanoethyl)phosphonate is unique due to the presence of both a cyano group and a phosphonate group, which imparts distinct reactivity compared to other phosphonates. For example, dimethyl phosphonate lacks the cyano group, making it less versatile in certain reactions. Diethyl (1-cyanoethyl)phosphonate, while similar, has different steric and electronic properties due to the ethyl groups .
Properties
CAS No. |
90250-79-6 |
|---|---|
Molecular Formula |
C5H10NO3P |
Molecular Weight |
163.11 g/mol |
IUPAC Name |
2-dimethoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C5H10NO3P/c1-5(4-6)10(7,8-2)9-3/h5H,1-3H3 |
InChI Key |
WFZVIZJJHOLQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















